![molecular formula C16H22N4O B5616055 N~4~-[2-(benzyloxy)ethyl]-5-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B5616055.png)
N~4~-[2-(benzyloxy)ethyl]-5-ethyl-6-methylpyrimidine-2,4-diamine
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Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves strategies like the alkylation of diamino pyrimidine precursors, cyclization reactions to form the pyrimidine ring, and subsequent modifications to introduce specific substituents. For instance, Hocková et al. (2003) described the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 by various groups, showcasing a method that could potentially be adapted for the synthesis of N4-[2-(benzyloxy)ethyl]-5-ethyl-6-methylpyrimidine-2,4-diamine by modifying the substitution pattern and functional groups accordingly (Hocková et al., 2003).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives, including hydrogen bonding and pi-stacking interactions, provides insights into the stability and reactivity of these compounds. Glidewell et al. (2003) investigated the hydrogen bonding in different substituted pyrimidines, highlighting the significance of such non-covalent interactions in determining the molecular conformation and potential intermolecular associations (Glidewell et al., 2003).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution, cyclization, and coupling reactions, which are crucial for their functionalization and application in synthesis. For example, Rauckman and Roth (1980) described the C-benzylation of aminopyridines, a reaction relevant to the modification of pyrimidine derivatives to introduce benzyl groups, which could be applied in the synthesis of the target molecule (Rauckman & Roth, 1980).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethyl-6-methyl-4-N-(2-phenylmethoxyethyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-14-12(2)19-16(17)20-15(14)18-9-10-21-11-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H3,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRIWIURSKDCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1NCCOCC2=CC=CC=C2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-[2-(benzyloxy)ethyl]-5-ethyl-6-methylpyrimidine-2,4-diamine |
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